2-Bromo-5-chlorothiazole
Overview
Description
2-Bromo-5-chlorothiazole is a heterocyclic compound with the molecular formula C3HBrClNS. It is characterized by the presence of both bromine and chlorine atoms attached to a thiazole ring.
Scientific Research Applications
2-Bromo-5-chlorothiazole has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Material Science: The compound is utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Bromo-5-chlorothiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of several drugs . The interaction between this compound and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. Additionally, this compound has been shown to interact with other biomolecules, such as proteins involved in cell signaling pathways .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, it can alter gene expression by binding to specific transcription factors, leading to changes in the expression of target genes . These effects on cellular metabolism and gene expression highlight the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, this compound inhibits the activity of CYP1A2 by binding to its active site, preventing the enzyme from metabolizing its substrates . Additionally, the compound can modulate the activity of transcription factors, leading to changes in gene expression . These molecular interactions contribute to the overall biochemical and cellular effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to the degradation of the compound, resulting in reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is primarily metabolized by the enzyme CYP1A2, which catalyzes its biotransformation into various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . The involvement of this compound in these metabolic pathways underscores its potential impact on cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, such as the cytoplasm and nucleus . The distribution of the compound within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components . These factors determine the localization and accumulation of this compound, affecting its overall efficacy and activity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, the compound can accumulate in the cytoplasm, affecting various cytoplasmic processes . The subcellular localization of this compound is essential for its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chlorothiazole typically involves the bromination and chlorination of thiazole derivatives. One common method includes the reaction of thiazole with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the thiazole ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, with careful control of temperature and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-chlorothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of different oxidation states of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Mechanism of Action
The mechanism of action of 2-Bromo-5-chlorothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
2-Bromo-5-chlorothiazole: C3HBrClNS
5-Bromo-2-chlorothiazole: C3HBrClNS
2-Chlorothiazole: C3HClNS
5-Chlorothiazole: C3HClNS
Comparison: this compound is unique due to the simultaneous presence of both bromine and chlorine atoms on the thiazole ring. This dual halogenation imparts distinct chemical properties, such as increased reactivity and the ability to participate in diverse chemical reactions. In contrast, similar compounds like 2-Chlorothiazole or 5-Chlorothiazole lack this dual halogenation, resulting in different reactivity and applications .
Properties
IUPAC Name |
2-bromo-5-chloro-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrClNS/c4-3-6-1-2(5)7-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKOEXGDJNPHQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594379 | |
Record name | 2-Bromo-5-chloro-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16629-15-5 | |
Record name | 2-Bromo-5-chloro-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-chlorothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 2-Bromo-5-chlorothiazole highlighted in the research?
A: The research article describes the use of this compound as a key starting material in the synthesis of thiazolo[4,5-c]quinoline-4(5H)-ones []. These compounds represent a novel class of heterocycles with potential biological activities.
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